molecular formula C10H11BrO B14020443 4-Bromo-2-(cyclopropylmethyl)phenol

4-Bromo-2-(cyclopropylmethyl)phenol

Cat. No.: B14020443
M. Wt: 227.10 g/mol
InChI Key: SGEVRGHVTSYRRQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethyl)phenol is a halogenated phenolic compound characterized by a bromine atom at the para position and a cyclopropylmethyl substituent at the ortho position of the phenol ring. Its structural uniqueness lies in the cyclopropane ring, which introduces steric and electronic effects distinct from linear or branched alkyl substituents.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-2-(cyclopropylmethyl)phenol

InChI

InChI=1S/C10H11BrO/c11-9-3-4-10(12)8(6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2

InChI Key

SGEVRGHVTSYRRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclopropylmethyl)phenol typically involves the bromination of 2-(cyclopropylmethyl)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(cyclopropylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethyl)phenol is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenolic hydroxyl group may play crucial roles in binding to these targets, influencing the compound’s activity .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at Position 2 CAS Number Molecular Formula Molecular Weight
4-Bromo-2-(cyclopropylmethyl)phenol Cyclopropylmethyl 878436-47-6 C10H11BrO 227.10*
4-Bromo-2-isopropylphenol Isopropyl 26307-50-6 C9H11BrO 215.09
4-Bromo-2-(2-hydroxyethyl)phenol 2-Hydroxyethyl 198277-06-4 C8H9BrO2 217.06
4-Bromo-5-isopropyl-2-methylphenol Methyl (position 2), Isopropyl (position 5) 121665-99-4 C10H13BrO 229.12

*Molecular weight calculated based on formula.

Key Observations:

  • Electronic Effects: The electron-donating hydroxyethyl group in 4-Bromo-2-(2-hydroxyethyl)phenol may enhance phenol acidity (lower pKa) compared to the electron-neutral cyclopropylmethyl and isopropyl groups .

Physical Properties and Stability

  • 4-Bromo-2-isopropylphenol: Reported to have a monoisotopic mass of 213.999327 and average mass of 215.090, with 95% purity in commercial samples .
  • 4-Bromo-2-(2-hydroxyethyl)phenol: Higher polarity due to the hydroxyl group, reflected in its molecular formula (C8H9BrO2) and solubility in polar solvents .
  • This compound: No explicit stability data is available, but cyclopropane rings are generally prone to ring-opening under acidic or oxidizing conditions, which may limit its utility in certain reactions .

Biological Activity

4-Bromo-2-(cyclopropylmethyl)phenol is an organic compound characterized by its unique phenolic structure, which includes a bromine atom at the para position and a cyclopropylmethyl group at the ortho position. This specific configuration is believed to influence its chemical reactivity and biological activity significantly. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C_{11}H_{11}BrO, indicating the presence of a bromine substituent and a cyclopropylmethyl group, which can enhance its reactivity and biological interactions. The structural characteristics are summarized in the following table:

Property Description
Molecular FormulaC_{11}H_{11}BrO
StructurePhenolic compound with bromine and cyclopropylmethyl groups
Unique FeaturesPotential for forming reactive intermediates (carbocations or radicals)

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit significant enzyme inhibition, particularly in pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. The presence of the bromine atom may enhance lipophilicity, allowing for better membrane penetration and bioavailability.

Case Studies

  • Enzyme Inhibition : A study examining the inhibition of cytochrome P450 enzymes demonstrated that phenolic compounds can significantly alter metabolic pathways. While specific data on this compound is limited, structurally similar compounds have shown promising results in inhibiting these enzymes, suggesting potential for this compound as well.
  • Antimicrobial Activity : Research into related phenolic compounds has revealed antimicrobial properties against various pathogens. For instance, brominated phenols have been noted for their antibacterial effects, which could be extrapolated to this compound due to its structural similarities.
  • Antioxidant Properties : Phenolic compounds are known for their antioxidant capabilities. Studies have indicated that such compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property could be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases.

Comparative Analysis

To further illustrate the potential biological activity of this compound, a comparison with structurally similar compounds is provided:

Compound Name Structure Characteristics Biological Activity
4-BromophenolBromine at para positionAntimicrobial, antioxidant
2-BromophenolBromine at ortho positionModerate enzyme inhibition
4-ChlorophenolChlorine instead of bromineAntimicrobial, less effective than brominated analogs
3-BromophenolBromine at meta positionVariable activity based on positioning

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